5-Fluoropyrazine-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

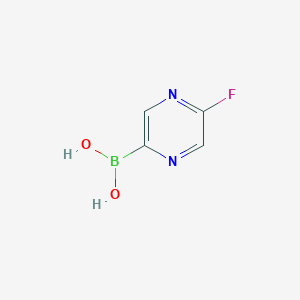

5-Fluoropyrazine-2-boronic acid is an organoboron compound with the molecular formula C4H4BFN2O2. It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoropyrazine-2-boronic acid typically involves the reaction of 5-fluoropyrazine with a boron-containing reagent. One common method is the reaction of 5-fluoropyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

化学反応の分析

Types of Reactions: 5-Fluoropyrazine-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide as the coupling partner.

Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

科学的研究の応用

Synthetic Chemistry

Overview : 5-Fluoropyrazine-2-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its boronic acid functionality allows for versatile coupling reactions, particularly in Suzuki-Miyaura cross-couplings.

Key Reactions :

- Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Table 1: Key Reactions Involving this compound

Drug Discovery

Overview : The compound is employed in medicinal chemistry for designing novel compounds targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications.

Biological Activity :

- Enzyme Inhibition : this compound can inhibit enzymes involved in critical metabolic pathways, making it relevant in cancer treatment and infectious disease management.

Case Study: Anticancer Activity

- In vitro studies have shown that this compound exhibits significant inhibition against various cancer cell lines, with IC50 values indicating potent activity against leukemia cells.

Material Science

Overview : The compound is utilized in developing advanced materials, including polymers and coatings with enhanced properties such as durability and resistance to environmental factors.

Applications :

- Polymer Chemistry : Incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Analytical Chemistry

Overview : This boronic acid derivative is used in various analytical methods, enhancing the detection and quantification of specific analytes in complex mixtures.

Techniques :

- Chromatography and Spectroscopy : It is employed to improve the sensitivity and selectivity of analytical assays, particularly in detecting biomolecules.

Bioconjugation Techniques

Overview : The compound plays a significant role in bioconjugation methods, allowing researchers to attach biomolecules to surfaces or other molecules.

Applications :

- Targeted Drug Delivery Systems : By conjugating drugs with biomolecules using this compound, researchers can enhance the specificity of drug delivery systems.

作用機序

The mechanism of action of 5-Fluoropyrazine-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

類似化合物との比較

- 5-Chloropyrazine-2-boronic acid

- 5-Bromopyrazine-2-boronic acid

- 5-Iodopyrazine-2-boronic acid

Comparison: 5-Fluoropyrazine-2-boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. This can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable compound in specific synthetic applications .

生物活性

5-Fluoropyrazine-2-boronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The fluorine substitution at the 5-position of the pyrazine ring enhances its chemical reactivity and biological activity.

The primary mechanism through which this compound exerts its biological effects is through the formation of reversible covalent bonds with diols in biomolecules, leading to the modulation of various cellular processes. This interaction can influence:

- Cell Signaling Pathways : Boronic acids can alter signaling pathways by affecting protein interactions.

- Gene Expression : They may play a role in regulating gene expression through epigenetic modifications.

- Metabolic Pathways : The compound can interact with enzymes, potentially affecting metabolic flux and metabolite levels .

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative activity against several cancer cell lines. Notably, it has been evaluated for its effects on:

- Prostate Cancer Cell Lines : In studies, compounds derived from boronic acids demonstrated selective cytotoxicity against androgen-dependent prostate cancer cell lines such as LAPC-4 and PC-3. The presence of fluorine in the structure was found to enhance this activity .

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| This compound | LAPC-4 | 12.5 | Moderate |

| This compound | PC-3 | 15.0 | Moderate |

Enzyme Inhibition

Boronic acids have been recognized for their ability to inhibit various enzymes, particularly serine proteases and glycosidases. The unique structural features of this compound allow it to act as a potent inhibitor by forming stable complexes with the active sites of these enzymes .

Case Studies

- Study on Prostate Cancer : A study focused on the antiproliferative activity of various boronic acid derivatives against LAPC-4 cells revealed that this compound showed promising results compared to traditional non-steroidal antiandrogens (NSAAs). The fluorine substitution significantly enhanced its efficacy .

- Enzyme Interaction Analysis : In another study, this compound was evaluated for its ability to inhibit specific glycosidases involved in cancer metabolism. The results indicated that it effectively reduced enzyme activity, suggesting potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is relatively stable under physiological conditions, allowing for effective cellular uptake and prolonged action within biological systems. Its solubility and stability make it suitable for further development as a pharmaceutical agent .

特性

IUPAC Name |

(5-fluoropyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BFN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDZMADJDFRVFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=N1)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。